molecular formula C26H22FN3O3S B2476205 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899743-59-0

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide

Cat. No.: B2476205
CAS No.: 899743-59-0
M. Wt: 475.54
InChI Key: QAPBKYVLXGLTAH-UHFFFAOYSA-N
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Description

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Compounds related to 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide have been studied for their antibacterial properties. For instance, a study involving similar N-(benzo[d] thiazol-2-yl) acetamide derivatives found them to exhibit significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as emerging new antibacterial agents (Borad et al., 2015).

Anti-Inflammatory and Analgesic Applications

Related compounds have been evaluated for their anti-inflammatory, analgesic, and anti-pyretic properties. A study on 3,3'-Di[1,3-thiazolidine-4-one] derivatives demonstrated significant activity in inhibiting carrageenin-induced edema and histamine-induced bronchospasm in guinea-pigs, along with analgesic effects comparable to those of indomethacin and phenylbutazone (Vigorita et al., 1988).

Hypoglycemic Activity

In the realm of diabetes research, novel 2, 4-thiazolidinedione derivatives related to this compound have shown promising hypoglycemic activity in animal models, indicating potential applications in the treatment of diabetes (Nikalje et al., 2012).

Anticonvulsant Evaluation

Research has also been conducted on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for their anticonvulsant activities. These compounds, similar in structure to the compound , have shown significant activity in various anticonvulsant models (Nath et al., 2021).

Antioxidant and Antimicrobial Evaluation

Moreover, certain thiazolidin-4-one derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, showing potential as therapeutic agents in combating oxidative stress and microbial infections (Čačić et al., 2010).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl-substituted acetamide derivatives, closely related to the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, revealing their potential in cancer therapy (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-6-3-4-9-21(16)28-22(31)14-29-24-17(2)7-5-8-20(24)26(25(29)33)30(23(32)15-34-26)19-12-10-18(27)11-13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPBKYVLXGLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4C)N(C(=O)CS3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.